molecular formula C12H11F3N2O B1612139 2-Morpholino-5-(trifluoromethyl)benzonitrile CAS No. 677749-94-9

2-Morpholino-5-(trifluoromethyl)benzonitrile

Cat. No. B1612139
CAS RN: 677749-94-9
M. Wt: 256.22 g/mol
InChI Key: YHQPZJVNJDVPDB-UHFFFAOYSA-N
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Description

2-Morpholino-5-(trifluoromethyl)benzonitrile (2M5TBN) is a highly fluorinated organic compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent in organic synthesis, as an inhibitor in enzymatic reactions, and as a fluorescent probe for imaging and sensing. 2M5TBN is a key component of many synthetic pathways, and it has been used to synthesize a variety of compounds, including drugs, polymers, and nanomaterials. In addition, it has been used in a number of biochemical and physiological studies, including studies of enzymes, receptors, and cell signaling pathways.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2-Morpholino-5-(trifluoromethyl)benzonitrile: is utilized in the development of OLEDs. Its molecular structure is conducive to the synthesis of thermally activated delayed fluorescence (TADF) dyes . These dyes are critical for improving the efficiency and lifespan of OLED devices, which are used in next-generation displays and lighting systems.

Antitumor Research

In antitumor research, this compound serves as a precursor for synthesizing various active pharmaceutical ingredients (APIs). It contributes to the development of new medications that target cancer cells with improved specificity and reduced side effects .

Anti-inflammatory Applications

The compound’s unique chemical structure makes it suitable for creating APIs in anti-inflammatory drugs. These drugs aim to reduce inflammation in conditions such as arthritis, providing relief from pain and swelling .

Chemical Synthesis

2-Morpholino-5-(trifluoromethyl)benzonitrile: is a valuable building block in chemical synthesis. It’s involved in constructing complex organic molecules for research and industrial applications, showcasing its versatility in various chemical reactions .

Life Science Research

In life sciences, this compound is often used for research purposes. It’s a part of chemical libraries used by scientists to discover new biological activities and to understand the molecular basis of health and disease .

Material Science

This chemical serves as a crucial component in material science, particularly in the synthesis of new materials with specific properties. It can be used to create novel polymers or coatings with unique characteristics like enhanced durability or thermal stability .

Chromatography

In chromatography, 2-Morpholino-5-(trifluoromethyl)benzonitrile can be used as a standard or reference compound. Its well-defined properties help in the calibration of equipment and the validation of analytical methods .

Analytical Research

Lastly, the compound finds its application in analytical research. It may be used to develop new analytical techniques or improve existing ones, such as mass spectrometry or NMR spectroscopy, to analyze complex mixtures or to determine the structure of unknown compounds .

properties

IUPAC Name

2-morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10-1-2-11(9(7-10)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQPZJVNJDVPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594638
Record name 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholino-5-(trifluoromethyl)benzonitrile

CAS RN

677749-94-9
Record name 2-(Morpholin-4-yl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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